molecular formula C14H23NO B7515636 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone

2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone

Cat. No. B7515636
M. Wt: 221.34 g/mol
InChI Key: WGWSBDBGNYVXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone, also known as CPEP, is a synthetic compound that has gained attention for its potential use in scientific research. CPEP is a member of the family of cyclopentenones, which have been shown to have various biological activities, including anti-inflammatory and anti-cancer effects.

Mechanism of Action

The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. As mentioned earlier, 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone has been shown to inhibit the activity of the enzyme IKKβ, which is involved in the inflammatory response. 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition to its effects on IKKβ and the p53 pathway, 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, a type of inflammatory mediator.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone in lab experiments is its specificity for certain enzymes and signaling pathways. This specificity allows researchers to study the effects of inhibiting these targets without affecting other pathways. However, one limitation of using 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for research on 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce cell death in cancer cells. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of IKKβ and the production of pro-inflammatory cytokines. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone and its effects on various enzymes and signaling pathways.

Synthesis Methods

The synthesis of 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone involves the reaction of cyclopentadiene with ethyl acrylate in the presence of a catalyst to form the cyclopentenone intermediate. This intermediate is then reacted with 2-ethylpiperidine in the presence of a reducing agent to form 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In a study published in the Journal of Medicinal Chemistry, 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone was found to inhibit the activity of the enzyme IKKβ, which is involved in the inflammatory response. This inhibition led to a decrease in the production of pro-inflammatory cytokines, suggesting that 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone may have potential as an anti-inflammatory agent.
In another study published in the Journal of Biological Chemistry, 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone was found to induce cell death in cancer cells by activating the p53 pathway. This pathway is involved in the regulation of cell growth and division, and its activation can lead to the death of cancer cells. These findings suggest that 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone may have potential as an anti-cancer agent.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-2-13-9-5-6-10-15(13)14(16)11-12-7-3-4-8-12/h3,7,12-13H,2,4-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWSBDBGNYVXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CC2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone

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